molecular formula C11H16ClN B8088954 3-Methyl-3-phenylpyrrolidine hydrochloride

3-Methyl-3-phenylpyrrolidine hydrochloride

Cat. No.: B8088954
M. Wt: 197.70 g/mol
InChI Key: CCPJQGSRPWGIDP-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of 3-Methyl-3-phenylpyrrolidine Hydrochloride

Systematic Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for the base compound is 3-methyl-3-phenylpyrrolidine , with a molecular formula of C₁₁H₁₅N and a molecular weight of 161.24 g/mol . Upon hydrochlorination, the formula becomes C₁₁H₁₅N·HCl , yielding a molecular weight of 197.70 g/mol . The compound’s structure features a pyrrolidine ring substituted at the 3-position with both methyl and phenyl groups, with the nitrogen atom protonated in the hydrochloride salt. Key identifiers include:

Property Value Source
CAS Registry Number 56606-73-6 (base)
EC Number 848-266-4
SMILES CC1(C2=CC=CC=C2)CNCC1
InChIKey FITWJEPAVCOKSH-UHFFFAOYSA-N

Three-Dimensional Conformational Analysis

The pyrrolidine ring adopts a flattened envelope conformation , as observed in related N-substituted pyrrolidine derivatives. In this conformation, the C3 atom (bearing methyl and phenyl groups) deviates from the plane formed by the other four ring atoms by 0.1877 Å , while the remaining atoms exhibit minimal distortion (r.m.s. deviation = 0.0038 Å). This geometry minimizes steric clashes between the bulky phenyl group and the pyrrolidine ring. Density functional theory (DFT) calculations suggest that the hydrochloride salt stabilizes this conformation through ionic interactions between the protonated amine and chloride ion.

Crystallographic Structure Determination

While no direct crystallographic data for this compound exists in the literature, analogous compounds such as 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione (methsuximide) provide structural insights. Methsuximide crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 10.517 Å, b = 7.383 Å, c = 13.568 Å, and β = 102.33°. The hydrochloride salt is expected to exhibit similar packing, with intermolecular C–H···Cl hydrogen bonds contributing to lattice stability.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

¹H NMR data for the free base (CDCl₃) reveals:

  • Methyl group (C1) : Singlet at δ 1.2 ppm (3H, s).
  • Phenyl group (C2) : Multiplet at δ 7.2–7.5 ppm (5H, m).
  • Pyrrolidine protons :
    • H2 and H5: Tripletd at δ 2.4–2.6 ppm (4H, t, J = 6.5 Hz).
    • H3: Multiplet at δ 2.8 ppm (1H, m).

In the hydrochloride form, the protonated amine (NH⁺) typically appears as a broad signal near δ 9–10 ppm in DMSO-d₆, though this peak may be absent in deuterated water due to exchange broadening.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry of the free base shows:

  • Molecular ion peak : m/z 161 (C₁₁H₁₅N⁺).
  • Key fragments:
    • m/z 146 (loss of CH₃).
    • m/z 117 (loss of C₆H₅).

For the hydrochloride, electrospray ionization (ESI) yields a prominent [M+H]⁺ peak at m/z 198.

Infrared Vibrational Signatures

IR spectroscopy (KBr pellet) highlights:

  • N–H stretch : Broad band at 2700–3000 cm⁻¹ (NH⁺).
  • C–H stretches : 2850–2950 cm⁻¹ (aliphatic), 3050–3100 cm⁻¹ (aromatic).
  • C–N stretch : 1180 cm⁻¹.

Properties

IUPAC Name

3-methyl-3-phenylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-11(7-8-12-9-11)10-5-3-2-4-6-10;/h2-6,12H,7-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPJQGSRPWGIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859068-07-8
Record name 3-methyl-3-phenylpyrrolidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Palladium-Catalyzed Coupling

A representative protocol involves treating methyl-Boc-D-pyroglutamate with aryl iodides under palladium catalysis. For example, coupling methyl-3-iodobenzoate with a pyrrolidine precursor in the presence of Pd(OAc)₂ and a ligand (e.g., TBTA) yields the arylated product in 36% yield after epimerization and hydrolysis. The reaction proceeds via directed C-H activation at the pyrrolidine’s α-position, followed by arylation.

Key Conditions

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: TBTA (10 mol%)

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 80°C

  • Yield: 36%

Substrate Scope and Limitations

Electron-deficient aryl iodides (e.g., methyl 3-iodobenzoate) exhibit higher reactivity due to enhanced oxidative addition kinetics. Steric hindrance at the pyrrolidine’s 3-position necessitates prolonged reaction times (24–48 hours).

Cyclization of Proline Derivatives

Enantioselective synthesis of this compound often starts from chiral proline or pyroglutamic acid derivatives.

Pyroglutamic Acid Pathway

(S)-Pyroglutamic acid serves as a chiral pool starting material. Esterification with methanol under acidic conditions (H₂SO₄, reflux) yields methyl (S)-pyroglutamate, which undergoes nucleophilic addition with acetone oxime dianion to form a diketone intermediate. Cyclization and dehydration with H₂SO₄ at 100°C produce 5(S)-(3-methyl-5-isoxazolyl)-2-pyrrolidinone, which is reduced to the target pyrrolidine using LiAlH₄.

Key Conditions

  • Reduction agent: LiAlH₄ (4 equiv)

  • Solvent: THF

  • Temperature: 0°C to reflux

  • Chiral purity: >99% ee

N-Alkylation and Salt Formation

The free amine generated after reduction is treated with formaldehyde and formic acid to install the N-methyl group. Final hydrochloride salt formation is achieved via treatment with HCl in Et₂O, yielding this compound in 72% overall yield.

Reductive Amination and Protection/Deprotection

Racemic routes employ reductive amination of keto-pyrrolidines. For example, 3-phenylpyrrolidin-3-one is methylated using methylmagnesium bromide, followed by reductive amination with NaBH₃CN in MeOH. Boc protection of the amine and subsequent deprotection with TFA affords the hydrochloride salt.

Key Conditions

  • Reductive amination: NaBH₃CN (2 equiv), MeOH, rt

  • Deprotection: TFA/DCM (1:1), 2 hours

  • Yield: 50% over two steps

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYieldChiral PurityScalability
C-H Activation-ArylationMethyl-Boc-pyroglutamatePd-catalyzed coupling, hydrolysis36%RacemicModerate
Pyroglutamic Acid Route(S)-Pyroglutamic acidEsterification, cyclization, reduction72%>99% eeHigh
Reductive Amination3-Phenylpyrrolidin-3-oneMethylation, reductive amination50%RacemicLow

Advantages and Limitations

  • C-H Activation : Efficient for late-stage diversification but suffers from moderate yields.

  • Pyroglutamic Acid Route : High enantiopurity and scalability but requires multi-step synthesis.

  • Reductive Amination : Simple yet limited to racemic products.

Industrial-Scale Considerations

Large-scale production favors the pyroglutamic acid route due to commercial availability of (S)-pyroglutamic acid and robust reaction conditions. A patented method achieves kilogram-scale synthesis with 70% overall yield by optimizing esterification and cyclization steps. Critical parameters include:

  • Esterification : H₂SO₄ catalyst (0.5 equiv), MeOH reflux (12 hours).

  • Cyclization : H₂SO₄ (2 equiv), 100°C, 2 hours.

Emerging Methodologies

Recent advances include photoredox-mediated C-H functionalization and enzyme-catalyzed asymmetric synthesis. For instance, visible-light-driven arylation using Ir(ppy)₃ as a photocatalyst has achieved 45% yield with minimal byproducts .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-phenylpyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-3-phenylpyrrolidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-3-phenylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-methyl-3-phenylpyrrolidine hydrochloride with structurally similar compounds, emphasizing substituent effects:

Compound Name CAS No. Molecular Formula Key Substituents Similarity Score Key Applications
This compound Not explicitly listed C₁₁H₁₆ClN (inferred) 3-methyl, 3-phenyl N/A Research chemical, drug intermediate
3-Methylpyrrolidine hydrochloride 120986-92-7 C₅H₁₂ClN 3-methyl 0.95 Chiral building block in synthesis
3-Cyano-3-methylpyrrolidine hydrochloride 1205750-61-3 C₆H₁₁ClN₂ 3-methyl, 3-cyano 0.96 Neurological drug candidate
3-Phenethylpyrrolidine hydrochloride 936225-50-2 C₁₂H₁₈ClN 3-phenethyl N/A Ligand for receptor studies
3-Fluoropyrrolidine hydrochloride 136725-53-6 C₄H₈ClFN 3-fluoro 1.00 PET imaging agent precursor

Key Observations :

  • Fluorinated derivatives (e.g., 3-fluoropyrrolidine) exhibit higher polarity, favoring solubility in aqueous media .
  • Stereochemical Considerations : Enantiomers like (R)- and (S)-3-methylpyrrolidine hydrochloride (CAS 235093-98-8 and 186597-29-5) demonstrate the importance of chirality in bioactivity, with enantiopure forms often showing distinct pharmacological profiles .

Physicochemical Properties

  • Molecular Weight : The phenyl substituent increases molecular weight (inferred ~211.7 g/mol for this compound) compared to 3-methylpyrrolidine hydrochloride (121.6 g/mol) .
  • Polarity: The phenyl group reduces polarity relative to cyano or fluoro analogs, impacting solubility. For example, 3-cyanomethylpyrrolidine hydrochloride is more water-soluble due to the polar nitrile group .

Biological Activity

3-Methyl-3-phenylpyrrolidine hydrochloride (CAS No. 859068-07-8) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound's chemical structure can be summarized as follows:

PropertyValue
Molecular Formula C₁₁H₁₆ClN
Molecular Weight 197.7 g/mol
Purity ≥ 95%
CAS Number 859068-07-8

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter systems. Preliminary studies indicate that it may modulate neurotransmitter receptors and enzymes, influencing pathways related to mood regulation and seizure control. The compound has been shown to interact with voltage-gated sodium channels and GABA transporters, which are critical in the modulation of neuronal excitability and neurotransmission .

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. In a study evaluating various compounds in mouse models, several derivatives showed protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). For instance, a derivative exhibited an effective dose (ED50) of 62.14 mg/kg in the MES test, outperforming established anticonvulsants like valproic acid .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies indicated that certain derivatives could inhibit neuronal cell death in models of oxidative stress, suggesting potential applications in neurodegenerative diseases .

Study on Anticonvulsant Properties

In a comprehensive study involving the synthesis of new pyrrolidine derivatives, researchers evaluated the anticonvulsant activity using various seizure models. The findings revealed that several compounds derived from this compound provided significant protection against seizures at doses ranging from 30 mg/kg to 100 mg/kg. Notably, some compounds demonstrated minimal neurotoxic effects, indicating their potential as safer therapeutic agents for epilepsy .

Hepatotoxicity Assessment

Another critical aspect of the biological evaluation involved assessing hepatotoxicity. Compounds were tested for cytotoxic effects on liver cells (HepG2). The results showed that most derivatives did not exhibit significant toxicity at lower concentrations (1–10 μM), making them promising candidates for further development in therapeutic contexts .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

Compound NameAnticonvulsant ActivityNeuroprotective Effects
This compound HighModerate
2-Methyl-3-phenylpyrrolidine hydrochloride ModerateLow
1-Ethyl-3-phenylpyrrolidine hydrochloride LowModerate

This table illustrates that while some derivatives exhibit varying levels of activity, this compound stands out for its robust anticonvulsant properties.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 3-Methyl-3-phenylpyrrolidine hydrochloride in laboratory settings?

  • Answer : Follow strict personal protective equipment (PPE) guidelines, including NIOSH-approved respirators (e.g., P95 filters) for particulate protection, chemical-resistant gloves, and safety goggles . Avoid dust formation and ensure adequate ventilation. Store at 2–8°C in a dry environment, and avoid contact with incompatible materials (e.g., strong oxidizers) . For spills, collect material using approved methods to prevent environmental contamination .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Answer : Employ UV/Vis spectroscopy with λmax values (e.g., 204–210 nm) for preliminary identification . Complementary techniques like NMR (1H/13C) and mass spectrometry (MS) should confirm molecular structure. For purity analysis, use HPLC with a C18 column and compare against certified reference standards .

Q. What storage conditions ensure long-term stability of this compound?

  • Answer : Store at -20°C in airtight, light-protected containers for ≥5 years . Short-term storage at 2–8°C is acceptable if used within 6 months. Monitor for hygroscopicity and degradation using periodic stability assays .

Q. What analytical reference standards are critical for quantifying this compound?

  • Answer : Use certified standards (≥98% purity) with batch-specific certificates of analysis (CoA) to validate methods. Key parameters include CAS number, molecular weight, and spectroscopic profiles .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during the synthesis of this compound?

  • Answer : Utilize chiral catalysts (e.g., BINAP-metal complexes) in asymmetric hydrogenation or employ enzymatic resolution for stereochemical control . Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) and adjust reaction solvents (e.g., THF vs. ethanol) to enhance selectivity .

Q. What experimental designs resolve contradictions in solubility data across studies?

  • Answer : Systematically test solubility in solvents (e.g., DMSO, water, ethanol) under controlled temperatures (20–25°C). Use dynamic light scattering (DLS) to assess aggregation and validate results with triplicate measurements. Cross-reference findings with structurally similar compounds (e.g., 3-methyl PCP hydrochloride) .

Q. How should in vitro receptor binding assays be designed to evaluate biological activity?

  • Answer : Use radioligand displacement assays (e.g., [3H]-labeled ligands) with cell membranes expressing target receptors (e.g., NMDA or σ receptors). Calculate IC50 values via nonlinear regression and validate with positive controls (e.g., ketamine for NMDA) . Include concentration-response curves and assess off-target effects using selectivity panels .

Q. What strategies identify degradation products under accelerated stability testing?

  • Answer : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and analyze degradation via LC-MS/MS. Use high-resolution mass spectrometry (HRMS) to identify fragments and propose degradation pathways (e.g., hydrolysis of the pyrrolidine ring) .

Methodological Notes

  • Synthesis : Optimize reaction yields by controlling pH (6–8) and using anhydrous conditions to prevent hydrochloride salt hydrolysis .
  • Analytical Validation : Include system suitability tests (SST) for HPLC methods, ensuring resolution ≥2.0 between analyte and impurities .
  • Biological Assays : Normalize activity data to protein content (Bradford assay) and account for solvent vehicle effects (e.g., DMSO ≤0.1%) .

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